(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.: 1354009-16-7
VCID: VC8234718
InChI: InChI=1S/C8H11ClN4O/c1-5(10)8(14)11-4-6-2-3-7(9)13-12-6/h2-3,5H,4,10H2,1H3,(H,11,14)/t5-/m0/s1
SMILES: CC(C(=O)NCC1=NN=C(C=C1)Cl)N
Molecular Formula: C8H11ClN4O
Molecular Weight: 214.65 g/mol

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide

CAS No.: 1354009-16-7

Cat. No.: VC8234718

Molecular Formula: C8H11ClN4O

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide - 1354009-16-7

Specification

CAS No. 1354009-16-7
Molecular Formula C8H11ClN4O
Molecular Weight 214.65 g/mol
IUPAC Name (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]propanamide
Standard InChI InChI=1S/C8H11ClN4O/c1-5(10)8(14)11-4-6-2-3-7(9)13-12-6/h2-3,5H,4,10H2,1H3,(H,11,14)/t5-/m0/s1
Standard InChI Key VVGLUORTCVTVIP-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1=NN=C(C=C1)Cl)N
SMILES CC(C(=O)NCC1=NN=C(C=C1)Cl)N
Canonical SMILES CC(C(=O)NCC1=NN=C(C=C1)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

  • Stereochemistry: The (S)-configuration at the α-carbon of the propionamide chain is critical for potential biological interactions .

  • Key functional groups:

    • Primary amine (-NH₂) at the α-position.

    • Amide bond (-CONH-) linking the propionamide and pyridazine moieties.

    • Chlorine substituent at the 6-position of the pyridazine ring .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₄O
Molecular Weight214.65 g/mol
SMILESCC@@HN
logP (Predicted)1.63
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area87.3 Ų

Synthesis and Stability

Synthetic Routes

The compound is synthesized via multi-step reactions, often involving:

  • Pyridazine Core Formation: 3,6-Dichloropyridazine is reacted with hydrazine hydrate to yield 3-hydrazino-6-chloropyridazine .

  • Amide Coupling: The hydrazino intermediate undergoes nucleophilic substitution with (S)-2-aminopropionamide derivatives under conditions such as DMF or acetonitrile at 100–150°C .

  • Purification: Silica gel column chromatography and recrystallization are used to isolate the final product .

Example Protocol :

  • Reactants: 3,6-Dichloropyridazine (20 mmol), hydrazine hydrate (60 mmol), DMF (30 mL).

  • Conditions: 9 hours at 100°C.

  • Yield: ~90% after purification .

Stability Considerations

  • Thermal Stability: Decomposes above 200°C .

  • Light Sensitivity: Requires storage in amber containers under inert gas .

Compound ClassActivityMechanismSource
PyridazinonesAnti-inflammatory, analgesicInhibition of cyclooxygenase-2
6-Chloro-pyridazine derivativesAntimicrobialDisruption of bacterial cell walls
Chiral propionamidesCardiovascular modulationInteraction with adrenergic receptors

Hypothesized Targets for (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide

  • Neuromodulation: The primary amine may interact with GABA receptors .

  • Enzyme Inhibition: The pyridazine ring could inhibit kinases or phosphodiesterases .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

  • Target Identification: High-throughput screening needed to identify binding partners.

  • Derivatization: Explore modifications to the pyridazine ring or amide group to enhance activity .

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